molecular formula C21H21NO B1392193 4-(4-Pentylbenzoyl)isoquinoline CAS No. 1187169-74-9

4-(4-Pentylbenzoyl)isoquinoline

Cat. No. B1392193
M. Wt: 303.4 g/mol
InChI Key: DRYCQYMJLHUTCR-UHFFFAOYSA-N
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Description

4-(4-Pentylbenzoyl)isoquinoline is a chemical compound with the molecular formula C21H21NO . It has a molecular weight of 303.4 . The IUPAC name for this compound is 4-isoquinolinyl (4-pentylphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 4-(4-Pentylbenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . This is attached to a pentylbenzoyl group .


Physical And Chemical Properties Analysis

4-(4-Pentylbenzoyl)isoquinoline is a compound with a molecular weight of 303.4 . The InChI code for this compound is 1S/C21H21NO/c1-2-3-4-7-16-10-12-17 (13-11-16)21 (23)20-15-22-14-18-8-5-6-9-19 (18)20/h5-6,8-15H,2-4,7H2,1H3 .

Scientific Research Applications

Antidepressant Activity

  • Isoquinoline derivatives such as 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols have demonstrated potential antidepressant activity, with pharmacological activity comparable to the antidepressant imipramine. These compounds showed significant potentiation of the 5-hydroxytryptophan-facilitated monosynaptic spike in spinal cat preparation, indicating their potential in modulating neurotransmission (Houlihan et al., 1983).

Neuroprotective and Cardioprotective Effects

  • Isoquinoline derivatives have shown promise in protecting both grey and white matter from damage induced by transient focal ischemia. Specifically, AMPA receptor antagonists like SPD 502 demonstrated significant neuroprotective effects by reducing axonal damage, ischemically damaged oligodendrocytes, and neuronal perikaryal damage, as well as lipid peroxidation in a rodent model of transient focal cerebral ischemia (McCracken et al., 2002).
  • Coptisine, an isoquinoline alkaloid, exerted pronounced cardioprotection in rats subjected to myocardial ischemia/reperfusion. This protection was achieved through the suppression of myocardial apoptosis and inflammation by inhibiting the Rho/ROCK pathway (Guo et al., 2013).

CNS Depressant and Anticonvulsant Properties

  • Compounds with isoquinoline structures have been synthesized and evaluated for CNS depressant activities. Some derivatives exhibited significant sedative-hypnotic and CNS depressant activities, making them potential candidates for further pharmacological investigations (Jatav et al., 2008).
  • Novel anticonvulsant agents containing a tetrahydroisoquinoline skeleton have been developed, with certain derivatives showing high activity against audiogenic seizures in DBA/2 mice, acting as noncompetitive AMPA receptor modulators (Gitto et al., 2006).

Future Directions

The future directions in the field of isoquinoline derivatives are promising. They are an essential structure in several alkaloids and have demonstrated numerous biological activities . Therefore, the development of new synthetic methodologies for isoquinoline derivatives like 4-(4-Pentylbenzoyl)isoquinoline could be a potential area of future research .

properties

IUPAC Name

isoquinolin-4-yl-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)20-15-22-14-18-8-5-6-9-19(18)20/h5-6,8-15H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYCQYMJLHUTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275332
Record name 4-Isoquinolinyl(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Pentylbenzoyl)isoquinoline

CAS RN

1187169-74-9
Record name 4-Isoquinolinyl(4-pentylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinyl(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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